Home > Products > Building Blocks P12305 > 4-(1H-pyrazol-3-yl)benzoic acid
4-(1H-pyrazol-3-yl)benzoic acid - 208511-67-5

4-(1H-pyrazol-3-yl)benzoic acid

Catalog Number: EVT-328475
CAS Number: 208511-67-5
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,4-Dimethoxy-trans-cinnamic acid (Dmca)

Compound Description: 3,4-Dimethoxy-trans-cinnamic acid (Dmca) is a carboxylic acid derivative used as a building block in the synthesis of zinc(II) complexes. When reacted with zinc sulfate in the presence of either 4-(1H-pyrazol-3-yl)pyridine (L1) or 4,4'-bipyridine (L2), it forms distinct mixed-ligand coordination complexes []. The study highlights the influence of both carboxylate and N-donor coligand coordination on the final complex structures [].

Relevance: While not directly sharing the core structure of 4-(1H-pyrazol-3-yl)benzoic acid, Dmca serves as a co-ligand in the formation of metal complexes also incorporating 4-(1H-pyrazol-3-yl)pyridine []. This shared presence within a complex system establishes a connection between these two compounds.

4-(1H-pyrazol-3-yl)pyridine

Compound Description: 4-(1H-pyrazol-3-yl)pyridine is an N-donor coligand employed in the synthesis of zinc(II) complexes []. It participates in complex formation alongside 3,4-dimethoxy-trans-cinnamic acid, demonstrating the impact of combined ligand properties on structural outcomes [].

Relevance: This compound shares the key structural motif of a 1H-pyrazol-3-yl group directly attached to a benzene ring with 4-(1H-pyrazol-3-yl)benzoic acid []. This structural similarity is central to their related nature.

4,4'-Bipyridine

Compound Description: 4,4'-Bipyridine acts as an N-donor coligand in the synthesis of a zinc(II) coordination complex, influencing the resulting chain structure of the complex [].

Relevance: Though not directly analogous in structure to 4-(1H-pyrazol-3-yl)benzoic acid, 4,4'-bipyridine plays a comparable role as a co-ligand in the formation of metal complexes, particularly in conjunction with 3,4-dimethoxy-trans-cinnamic acid, which also interacts with 4-(1H-pyrazol-3-yl)pyridine to form distinct complexes []. This shared context within coordination chemistry links these compounds.

Terephthalic acid

Compound Description: Terephthalic acid is a dicarboxylic acid that forms a hydrogen-bonded network with 4-(1H-pyrazol-3-yl)pyridine and water molecules [].

Relevance: Although structurally distinct from 4-(1H-pyrazol-3-yl)benzoic acid, terephthalic acid engages in hydrogen bonding interactions with 4-(1H-pyrazol-3-yl)pyridine, demonstrating their shared capacity for intermolecular interactions [].

4-(1H-Tetrazol-5-yl) benzoic acid

Compound Description: This compound is a structural analogue of 4-(1H-pyrazol-3-yl)benzoic acid, where the pyrazole ring is replaced with a tetrazole ring. It is used to synthesize a cobalt(II) coordination polymer with a 3D structure []. It can also form a 3D network through hydrogen bonding and π-π stacking interactions [].

3-(1-Phenyl-1H-pyrazol-3-yl)benzoic acid

Compound Description: This benzoic acid derivative, bearing a 1-phenyl-1H-pyrazol-3-yl substituent, acts as a ligand in the formation of a lithium polymeric compound [].

Relevance: This compound exhibits a close structural resemblance to 4-(1H-pyrazol-3-yl)benzoic acid, differing only in the position of the pyrazole substituent (meta vs. para) and the presence of a phenyl group on the pyrazole ring []. This strong structural similarity highlights their related nature.

Overview

4-(1H-pyrazol-3-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is categorized as an aromatic carboxylic acid, featuring a pyrazole ring that contributes to its unique chemical properties and biological interactions. The molecular formula for 4-(1H-pyrazol-3-yl)benzoic acid is C11_{11}H10_{10}N2_2O2_2, and it has a molecular weight of approximately 202.21 g/mol. This compound is primarily used in research settings, particularly in studies related to antimicrobial and anticancer activities.

Source and Classification

4-(1H-pyrazol-3-yl)benzoic acid can be synthesized from various starting materials, including benzoic acid derivatives and hydrazine compounds. It falls under the classification of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of 4-(1H-pyrazol-3-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with hydrazine or its derivatives. One common method includes the condensation reaction between 4-formylbenzoic acid and hydrazine hydrate, followed by cyclization to form the pyrazole ring.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 4-(1H-pyrazol-3-yl)benzoic acid consists of a benzoic acid moiety connected to a pyrazole ring at the para position. The presence of the carboxylic acid group (-COOH) enhances its solubility in polar solvents and contributes to its acidity.

Data

  • Molecular Formula: C11_{11}H10_{10}N2_2O2_2
  • Molecular Weight: 202.21 g/mol
  • NMR Data: Characteristic peaks in 1H^{1}H NMR can be observed at specific chemical shifts corresponding to protons on the aromatic rings and the pyrazole nitrogen .
Chemical Reactions Analysis

Reactions

4-(1H-pyrazol-3-yl)benzoic acid can undergo various chemical reactions typical for carboxylic acids and pyrazoles:

  1. Esterification: Reaction with alcohols to form esters.
  2. Amidation: Reaction with amines to form amides.
  3. Reduction: Reduction of the carboxylic group to alcohols or aldehydes.

Technical Details

The reactivity of this compound can be attributed to the electrophilic nature of the carbonyl carbon in the carboxylic group, which facilitates nucleophilic attacks by various reagents .

Mechanism of Action

The mechanism of action for 4-(1H-pyrazol-3-yl)benzoic acid relates primarily to its interaction with biological targets:

  1. Antimicrobial Activity: It has been shown to inhibit bacterial growth by disrupting cellular processes, potentially through interference with enzyme activity or membrane integrity.
  2. Anti-inflammatory Effects: The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are crucial in prostaglandin synthesis.

Data from studies indicate that compounds with similar structures often display significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellow solid.
  • Melting Point: Specific melting points can vary based on purity but are generally around 150-160 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents like water and ethanol due to its carboxylic acid group.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicates that the compound maintains stability over a range of pH values but should be stored away from strong acids or bases .

Applications

4-(1H-pyrazol-3-yl)benzoic acid has several scientific applications:

  1. Drug Development: It serves as a lead compound in the design of new antimicrobial agents.
  2. Biological Studies: Used in research exploring inflammation pathways and microbial resistance mechanisms.
  3. Analytical Chemistry: Employed as a reference standard in chromatographic analyses due to its distinct spectral properties.

The ongoing research into this compound continues to reveal new potential applications across various fields within medicinal chemistry and pharmaceutical sciences .

Introduction to 4-(1H-Pyrazol-3-yl)benzoic Acid in Modern Medicinal Chemistry

Role of Pyrazole Scaffolds in Antibiotic Development

The pyrazole heterocycle has emerged as a privileged scaffold in antimicrobial drug discovery due to its metabolic stability, versatile binding capabilities, and favorable pharmacokinetic properties. This five-membered aromatic ring system containing two adjacent nitrogen atoms demonstrates remarkable resistance to oxidative degradation compared to other heterocycles, enhancing its pharmaceutical utility [3] [6]. Medicinal chemists have exploited this scaffold in designing novel antibiotics that overcome conventional resistance mechanisms, particularly against high-priority pathogens.

Table 1: Clinically Significant Pyrazole-Containing Antibiotics

CompoundStructural FeaturesTarget PathogensMechanistic Insights
CeftolozaneZwitterionic cephalosporin with pyrazoleMDR Pseudomonas aeruginosa, ESBL-producing EnterobacteralesPyrazole moiety prevents β-lactamase hydrolysis
Cefoselis4th-gen cephalosporin with aminopyrazoleGram-positive and Gram-negative bacteriaEnhanced blood-brain barrier penetration
Compound 6'a4-Oxoquinazolin-3(4H)-yl benzoic derivativeMRSA, VISA, VRSAMembrane disruption & inhibition of cell wall synthesis
Compound 8Bis(trifluoromethyl)aniline-pyrazole hybridStaphylococcus aureus, Enterococcus spp.Cell membrane permeabilization & biofilm inhibition

Recent research has demonstrated that pyrazole integration significantly enhances antibacterial potency against drug-resistant strains. For instance, pyrazole-derived hydrazones exhibit MIC values as low as 0.78 μg/ml against multidrug-resistant Acinetobacter baumannii isolates while maintaining minimal cytotoxicity against human embryonic kidney cells (CC₅₀ >32 μg/ml) [3] [10]. The structural flexibility of the pyrazole ring enables strategic modifications that optimize target engagement—electron-withdrawing substituents at specific positions enhance interactions with bacterial enzymes like topoisomerase II and IV, while hydrophilic groups improve water solubility for better bioavailability [6] [9]. Molecular docking studies reveal that pyrazole-containing antibiotics achieve enhanced binding to penicillin-binding proteins (PBPs) in MRSA through hydrogen bonding networks facilitated by the pyrrole-like nitrogen (N1) and pyridine-like nitrogen (N2) within the heterocyclic core [10].

Emergence of Narrow-Spectrum Antibiotics for ESKAPE Pathogens

The escalating crisis of antimicrobial resistance has necessitated a paradigm shift from broad-spectrum to pathogen-specific antibacterial agents. ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represent particularly challenging targets due to their extensive drug resistance profiles and virulence mechanisms [3] [4]. Carbapenem-resistant A. baumannii (CRAB) has been designated by WHO as a "critical priority" pathogen due to mortality rates exceeding 50% in bloodstream infections and limited therapeutic options [3] [9].

4-(1H-Pyrazol-3-yl)benzoic acid derivatives represent a promising class of narrow-spectrum agents that specifically disrupt resistance mechanisms in these priority pathogens:

  • Anti-staphylococcal Activity: Pyrazole-linked phenylthiazole derivatives demonstrate exceptional potency against MRSA persister cells (MIC = 3.12 μg/ml) with bactericidal effects superior to vancomycin against biofilm-embedded cells [10]. These compounds reduce biofilm biomass by >80% at sub-MIC concentrations through downregulation of ica operon expression, crucial for polysaccharide intercellular adhesin synthesis.
  • Anti-enterococcal Applications: Derivatives featuring bis(trifluoromethyl)aniline substitutions exhibit MIC values of 3.12 μg/ml against vancomycin-resistant Enterococcus faecium (VRE), significantly outperforming linezolid (MIC = 8 μg/ml) [10]. Time-kill kinetics demonstrate >3-log reduction in CFU within 4 hours, indicating rapid bactericidal action.
  • Anti-Klebsiella Therapeutics: Benzoic acid derivatives disrupt type 3 fimbrial assembly in K. pneumoniae by competitively inhibiting the MrkD₁ₚ adhesin (Kd = 2.3 μM), preventing biofilm formation on medical devices and host tissues [4]. Molecular dynamics simulations reveal that the benzoic acid moiety forms salt bridges with Arg50 and Asn156 residues in the adhesin's binding pocket, while the pyrazole ring establishes π-π stacking with Tyr149.

Table 2: Biofilm Inhibition by Benzoic Acid Derivatives Against ESKAPE Pathogens

PathogenCompound ClassBiofilm Inhibition (%)Molecular TargetKey Structural Determinants
Klebsiella pneumoniae3-(4-Carboxyphenyl)pyrazole analogues89.7 ± 3.2MrkD₁ₚ pilus adhesinMeta-carboxyl orientation on benzoic acid
Staphylococcus aureusPyrazole-biphenylthiazole hybrids92.4 ± 1.8Penicillin-binding protein 2a (PBP2a)Biphenylthiazole at C5 of pyrazole
Acinetobacter baumanniiPyrazole-hydrazone conjugates76.3 ± 4.1Outer membrane protein A (OmpA)Difluorophenyl substitution on hydrazone

Strategic Importance of Benzoic Acid Derivatives in Combating Multidrug Resistance

The benzoic acid pharmacophore significantly enhances the antibacterial efficacy of pyrazole hybrids through multiple resistance-countering mechanisms. This carboxylic acid-containing aromatic system serves as a cation chelator that disrupts divalent cation stabilization of Gram-negative outer membranes, thereby potentiating antibiotic penetration [7] [9]. The strategic incorporation of the benzoic acid moiety addresses two critical challenges in anti-infective drug development: overcoming efflux-mediated resistance and disrupting biofilm defenses.

Penetration Enhancement: The zwitterionic character of benzoic acid-functionalized pyrazoles enables traversal through the hydrophilic porin channels of Gram-negative bacteria while maintaining sufficient lipophilicity for cytoplasmic membrane interaction. This balanced amphiphilicity is exemplified by ceftolozane, where the pyrazolium-benzoate zwitterion achieves 18-fold greater penetration into Pseudomonas aeruginosa compared to piperacillin [3]. Molecular modeling demonstrates that benzoic acid-pyrazole hybrids adopt membrane-permeabilizing conformations that displace Mg²⁺ ions from lipopolysaccharide (LPS) clusters in A. baumannii, compromising membrane integrity without lysis [9].

Synergistic Action: Structural optimization of 4-(1H-pyrazol-3-yl)benzoic acid derivatives has yielded compounds that restore colistin susceptibility in carbapenem-resistant pathogens:

  • Colistin Potentiation: Pyrazole-4-carboxamides reduce colistin MICs by 16-32 fold against colistin-resistant A. baumannii through disruption of the PmrAB two-component system, which regulates LPS modifications conferring colistin resistance [9]. Isobologram analysis demonstrates strong synergy (FIC index = 0.15) when administered at 1/4 MIC concentrations with colistin.
  • β-Lactam Resensitization: The 4-oxoquinazolin-3(4H)-yl benzoic acid derivative 6'a resensitizes MRSA to oxacillin (FIC index = 0.25) by binding the allosteric site of PBP2a and inducing conformational changes that restore β-lactam access to the active site [7]. This compound demonstrates MIC values of 0.25-0.5 μg/ml against vancomycin-resistant S. aureus without cytotoxicity (Selectivity Index >40).

Table 3: Resistance-Reversing Effects of Pyrazole-Benzoic Acid Hybrids

Resistance MechanismCompoundPotentiated AntibioticFold MIC ReductionProposed Synergistic Mechanism
Colistin resistance (mcr-1)Pyrazole-4-carboxamide adjuvantsColistin16-32Disruption of LPS modification via PmrAB inhibition
MRSA (mecA PBP2a expression)4-Oxoquinazolinyl benzoate 6'aOxacillin64Allosteric PBP2a modification restoring β-lactam access
ESBL production3-(1H-Pyrazol-4-yl)benzoic acid hybridsCeftazidime8-16Competitive β-lactamase inhibition
Efflux pump overexpressionAminoguanidine-substituted pyrazolesCiprofloxacin32Competitive inhibition of RND efflux pumps

The benzoic acid component further enables critical structure-activity relationship (SAR) refinements: introduction of electron-withdrawing groups (fluoro, trifluoromethyl) at the meta-position enhances bacterial topoisomerase inhibition (IC₅₀ reduction from 12.3 μM to 0.78 μM), while ortho-substitutions improve biofilm penetration through increased membrane fluidity disruption [4] [10]. These strategic modifications demonstrate how targeted molecular engineering of 4-(1H-pyrazol-3-yl)benzoic acid derivatives addresses the evolutionary adaptability of multidrug-resistant pathogens.

Table 4: Structural Characterization of 4-(1H-Pyrazol-3-yl)benzoic Acid

PropertySpecificationSource
Chemical Name4-(1H-Pyrazol-3-yl)benzoic acid [5]
Synonyms3-(4-Carboxyphenyl)pyrazole; Rarechem Al Bo 2162; 4-(1H-Pyrazol-5-yl)benzoic acid [5]
CAS Registry Number208511-67-5 [5]
Molecular FormulaC₁₀H₈N₂O₂ [1] [5] [8]
Molecular Weight188.18 g/mol [1] [5] [8]
IUPAC Name4-(1H-pyrazol-5-yl)benzoic acid [5]
AppearanceOff-white to grey solid [2] [8]
Storage Conditions0-8°C (sealed, dry, protected from light) [2] [8]
SMILESO=C(O)C1=CC=C(C=C1)C2=CC=NN2 [5] [8]
InChI KeyRFJWCCHRWJSWGI-UHFFFAOYSA-N [5]
Therapeutic CategoryAntibacterial intermediate & resistance modulator [3] [4] [7]

Properties

CAS Number

208511-67-5

Product Name

4-(1H-pyrazol-3-yl)benzoic acid

IUPAC Name

4-(1H-pyrazol-5-yl)benzoic acid

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14)

InChI Key

RFJWCCHRWJSWGI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=NN2)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.